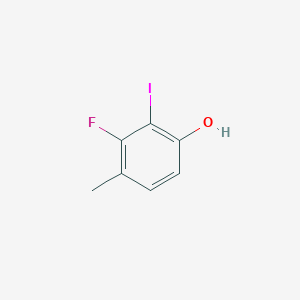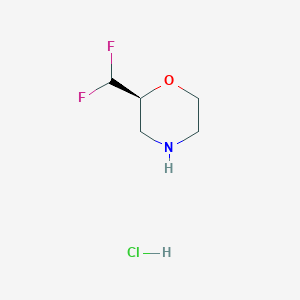![molecular formula C7H4Cl3N3 B14032812 4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
4,6-dichloropyrido[3,2-d]pyrimidine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloropyrido[3,2-d]pyrimidine HCl is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. It has a molecular formula of C7H3Cl2N3 and a molecular weight of 200.02 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloropyrido[3,2-d]pyrimidine HCl typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product. The reaction conditions often include the use of an inert solvent such as ethylene dichloride and a catalyst like boric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying under vacuum .
化学反応の分析
Types of Reactions
4,6-Dichloropyrido[3,2-d]pyrimidine HCl undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with amines can yield aminopyridopyrimidine derivatives .
科学的研究の応用
4,6-Dichloropyrido[3,2-d]pyrimidine HCl has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,6-dichloropyrido[3,2-d]pyrimidine HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, it can modulate receptor functions by interacting with receptor proteins and altering their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
4,6-Dichloropyrido[3,2-d]pyrimidine HCl can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
4-Chloropyrido[3,2-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
特性
分子式 |
C7H4Cl3N3 |
|---|---|
分子量 |
236.5 g/mol |
IUPAC名 |
4,6-dichloropyrido[3,2-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H3Cl2N3.ClH/c8-5-2-1-4-6(12-5)7(9)11-3-10-4;/h1-3H;1H |
InChIキー |
QTADPRHGBJBNKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)




![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)


![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
